
4-Methoxyacetophenone (D3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyacetophenone (D3), also known as 4-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a member of the class of acetophenones, characterized by a methoxy group at the para position relative to the acetyl group. This compound is commonly used in the synthesis of various pharmaceuticals, resins, and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in a solvent like dichloroethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the production of 4-Methoxyacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyacetophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-methoxyphenylethanol using biocatalytic enantioselective reduction with immobilized Rhodotorula sp.
Oxidation: It can be oxidized to 4-methoxybenzoic acid using strong oxidizing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include biocatalysts or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Reduction: 4-Methoxyphenylethanol
Oxidation: 4-Methoxybenzoic acid
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxyacetophenone has a wide range of applications in scientific research:
Biology: It is used to study the activity of ketones against bacterial spores and cells.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the manufacture of resins, flavoring agents, and perfumes.
Mecanismo De Acción
The mechanism of action of 4-Methoxyacetophenone varies depending on its application. In biocatalytic reduction, it interacts with enzymes to form the reduced product. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways .
Comparación Con Compuestos Similares
4-Methoxyacetophenone can be compared with other acetophenone derivatives such as:
4-Methylacetophenone: Similar structure but with a methyl group instead of a methoxy group.
4-Chloroacetophenone: Contains a chloro group, leading to different reactivity and applications.
4-Bromoacetophenone: Similar to 4-Chloroacetophenone but with a bromo group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
1-[4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3/i2D3 |
Clave InChI |
NTPLXRHDUXRPNE-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


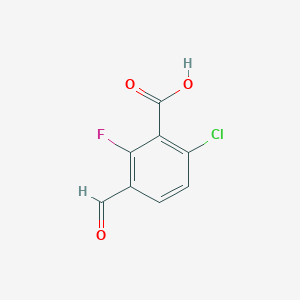

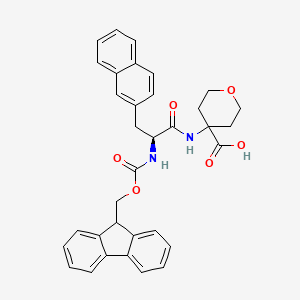
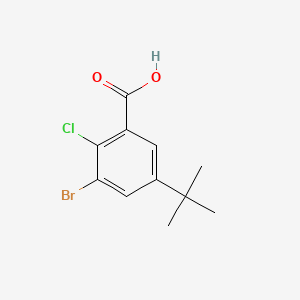
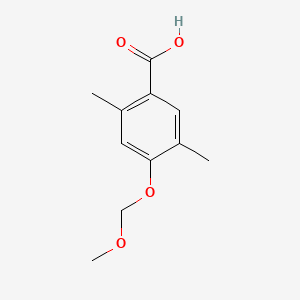

![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
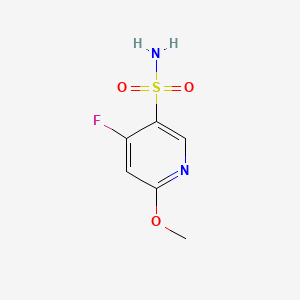


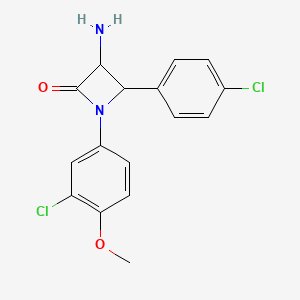
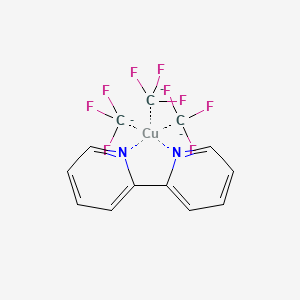
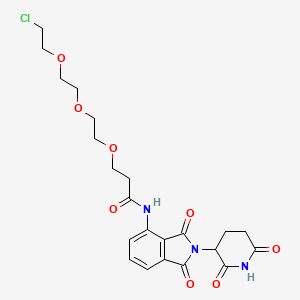
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
